4-Amino-1-phenylbutan-1-ol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
4-amino-1-phenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c11-8-4-7-10(12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H |
InChI Key |
FQIAKQMDRJWGPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCN)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 1 Phenylbutan 1 Ol Hydrochloride and Its Stereoisomers
Classical Chemical Synthesis Routes
The synthesis of 4-Amino-1-phenylbutan-1-ol hydrochloride is typically achieved through multi-step sequences that allow for the controlled introduction of the required functional groups—the phenyl ring, the hydroxyl group, and the amino group—at specific positions on the butane (B89635) backbone. These routes often involve the strategic use of protecting groups and potent catalysts to ensure high yields and stereoselectivity.
Multi-Step Approaches from Common Precursors
The construction of the 4-Amino-1-phenylbutan-1-ol framework generally begins with simpler, commercially available starting materials. The key challenge lies in the sequential and regioselective installation of the amine and alcohol functionalities onto a phenylbutane skeleton. The following sections detail specific strategies employed to achieve this transformation.
Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. wikipedia.orgnumberanalytics.com This process involves the conversion of a ketone or aldehyde to an amine via an intermediate imine. wikipedia.orgnumberanalytics.com In the context of synthesizing 4-Amino-1-phenylbutan-1-ol, this strategy would typically start from a ketone precursor, such as 4-oxo-1-phenylbutan-1-ol or a protected derivative.
The reaction proceeds in two main steps:
Imine Formation: The carbonyl group of the precursor reacts with an ammonia (B1221849) source to form an imine intermediate. numberanalytics.com
Reduction: The C=N double bond of the imine is then reduced to an amine. numberanalytics.com
This can be performed as a one-pot reaction where the carbonyl compound, amine source, and reducing agent are combined. wikipedia.org A variety of reducing agents can be employed for this transformation, each with specific advantages.
| Reducing Agent | Characteristics |
| Sodium borohydride (B1222165) (NaBH₄) | A common, effective reducing agent for imines. masterorganicchemistry.com |
| Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes or ketones. masterorganicchemistry.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Another selective reagent used as an alternative to NaBH₃CN. masterorganicchemistry.com |
| Catalytic Hydrogenation | Utilizes catalysts like Platinum, Palladium, or Nickel with H₂ gas. wikipedia.org |
Enzymatic approaches using amine dehydrogenases (AmDHs) have also emerged as a powerful alternative, offering high stereoselectivity for the synthesis of chiral amino alcohols. nih.govfrontiersin.org
An alternative two-step pathway to introduce the amino group involves the formation and subsequent reduction of an oxime. wikipedia.org This method also begins with a ketone precursor, such as 4-phenyl-4-oxobutanol.
The general sequence is as follows:
Oxime Formation: The ketone reacts with hydroxylamine (B1172632) (NH₂OH), typically in the form of hydroxylamine hydrochloride, to form an oxime (a compound containing a C=N-OH functional group). wikipedia.orgnih.gov This reaction is a condensation reaction where a molecule of water is eliminated. wikipedia.org
Oxime Reduction: The oxime is then reduced to the corresponding primary amine. This reduction is a critical step, as over-reduction can cleave the N-O bond, leading to unwanted byproducts. nih.gov
Various reagents can be used for the reduction of the oxime to the amine. A notable example is the synthesis of trans-4-amino-1-adamantanol hydrochloride, where a ketoxime is reduced using Raney Nickel as the catalyst. google.com
| Reduction Method | Reagents/Catalysts |
| Catalytic Hydrogenation | H₂ gas with catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum. wikipedia.orggoogle.com |
| Hydride Reagents | Lithium aluminum hydride (LiAlH₄) or other complex metal hydrides. wikipedia.org |
| Dissolving Metal Reduction | Sodium metal in an alcohol solvent. wikipedia.org |
This pathway provides a reliable route to primary amines from ketone precursors. wikipedia.org
Nucleophilic substitution is a fundamental reaction class used to introduce functional groups by replacing a leaving group on an alkyl chain. science.gov In the synthesis of 4-Amino-1-phenylbutan-1-ol, this strategy can be employed to introduce the amino group by displacing a suitable leaving group at the C-4 position of a phenylbutanol derivative.
A common approach involves an Sₙ2 reaction where an amine nucleophile attacks an electrophilic carbon atom. nih.gov The precursor for this reaction would be a compound like 4-halo-1-phenylbutan-1-ol (where halo = Cl, Br, I) or a derivative where the hydroxyl group at C-4 has been converted into a better leaving group, such as a tosylate or mesylate.
A relevant synthesis of 4-isopropylamino-1-butanol uses the reaction between 4-bromo-1-acetoxy butane and isopropylamine. google.com For the target molecule, a similar reaction could be envisioned with ammonia or a protected ammonia equivalent. Another powerful method involves using the azide (B81097) ion (N₃⁻) as the nucleophile, followed by reduction of the resulting alkyl azide to the primary amine. This two-step sequence is often preferred over direct amination with ammonia to avoid polyalkylation. derpharmachemica.com
Example Pathway using Azide:
Substitution: A precursor like 4-bromo-1-phenylbutan-1-ol reacts with sodium azide (NaN₃) to form 4-azido-1-phenylbutan-1-ol.
Reduction: The azido (B1232118) group is then reduced to an amino group, for example, by catalytic hydrogenation (H₂/Pd/C) or with LiAlH₄. derpharmachemica.com
The Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to an aromatic ring through electrophilic aromatic substitution. mt.comnih.gov This reaction is crucial for synthesizing the carbon skeleton of precursors needed for 4-Amino-1-phenylbutan-1-ol. It involves the reaction of an arene (in this case, benzene) with an alkylating agent in the presence of a Lewis acid catalyst. organic-chemistry.org
A key precursor, 4-phenyl-1-butanol, can be synthesized using this approach. One patented method involves a multi-step sequence:
Tetrahydrofuran (THF) is reacted with an acyl chloride in the presence of zinc chloride to yield a 4-chlorobutanol ester.
This ester then undergoes a Friedel-Crafts alkylation with benzene (B151609), catalyzed by aluminum trichloride (B1173362) (AlCl₃), to form a 4-phenyl-butanol ester. google.com
This 4-phenyl-butanol ester can then be hydrolyzed to 4-phenyl-1-butanol, which can be further functionalized to the target molecule. google.com Another strategy could involve the Friedel-Crafts acylation of benzene with succinic anhydride (B1165640) to form 4-oxo-4-phenylbutanoic acid, a versatile intermediate that can be subsequently reduced and aminated.
| Catalyst | Alkylating/Acylating Agent | Precursor Formed |
| AlCl₃, FeCl₃ | Alkyl Halides, Alkenes | Alkylated Arenes mt.com |
| AlCl₃ | 4-chlorobutanol ester | 4-phenyl-butanol ester google.com |
| AlCl₃ | Succinic Anhydride | 4-oxo-4-phenylbutanoic acid |
Hydrolysis is a common final step in multi-step syntheses, often used for the deprotection of functional groups that were masked to prevent unwanted side reactions. In the synthesis of 4-Amino-1-phenylbutan-1-ol, both the amino and hydroxyl groups might be protected during the synthetic sequence.
For instance, the amino group is frequently protected as a phthalimide. The deprotection is achieved by hydrolysis, often under basic conditions using reagents like sodium hydroxide (B78521) (NaOH) or hydrazine. A synthesis of 4-aminobutanol utilizes the hydrolysis of N-(hydroxybutyl)phthalimide with NaOH in the terminal step to release the free amine. chemicalbook.com
| Protected Group | Reagents for Hydrolysis | Functional Group Revealed |
| Phthalimide | Sodium Hydroxide (NaOH) or Hydrazine | Primary Amine chemicalbook.com |
| Ester (e.g., Acetate) | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Alcohol google.com |
Starting Material Investigations and Optimization
The construction of the 4-phenylbutanol backbone is a critical initial phase in the synthesis of 4-Amino-1-phenylbutan-1-ol. One effective approach begins with readily available commercial reagents such as benzene and γ-butyrolactone. guidechem.comquickcompany.in The Friedel-Crafts reaction between these two compounds, catalyzed by a Lewis acid like aluminum chloride, forges the key carbon-carbon bond to produce 4-phenyl-4-oxobutanoic acid. guidechem.comquickcompany.in This intermediate can then be reduced to furnish the 4-phenylbutanol skeleton.
Further optimization of synthetic routes often involves exploring different reducing agents and reaction conditions to maximize yield and purity. For instance, in the synthesis of related amino alcohol structures, the reduction of amide intermediates has been optimized by carefully controlling the equivalents of the reducing agent and the reaction time. In one study, a one-pot reduction protocol was refined by treating a protected amide with trimethylsilyl (B98337) chloride (TMSCl) followed by lithium aluminum hydride (LAH). nih.gov Initial conditions using excess LAH led to lower yields, but by reducing the amount of LAH to 1.4 equivalents and shortening the reaction time to 1.5 hours, the yield of the desired amino alcohol dramatically improved from 26% to 80%. nih.gov Such optimization studies are crucial for developing efficient and scalable synthetic processes.
The table below summarizes the optimization of a representative reduction step, illustrating the impact of reagent stoichiometry and reaction time on product yield. nih.gov
| Entry | Solvent | LAH (equiv.) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | 4.0 | - | 20 |
| 2 | THF | 2.4 | 2 | 26 |
| 3 | CH2Cl2 | 2.4 | 5 | 41 |
| 4 | CH2Cl2 | 1.4 | 3 | 53 |
| 5 | CH2Cl2 | 1.4 | 1.5 | 80 |
Salt Formation Procedures for Hydrochloride Derivatives
The conversion of the free base form of 4-Amino-1-phenylbutan-1-ol, which is often an oil or a low-melting solid, into its hydrochloride salt is a standard final step to obtain a stable, crystalline, and easily handled solid. This process is crucial for purification and formulation.
A common and effective method involves dissolving the isolated amino alcohol free base in a suitable organic solvent, followed by the introduction of hydrochloric acid. google.com Solvents such as methanol, ethanol, or diethyl ether are frequently used. The source of HCl can vary:
Gaseous HCl: Bubbling dry hydrogen chloride gas through the solution of the amine. researchgate.net
HCl in an organic solvent: Adding a pre-prepared solution of HCl in a solvent like diethyl ether or isopropanol (B130326). researchgate.netgoogle.com
Reagents that generate HCl in situ: Using reagents like thionyl chloride or trimethylchlorosilane (TMSCl), which react with a protic solvent (like methanol) to produce HCl. google.comgoogle.com
For example, a typical procedure involves dissolving the purified amino alcohol in methanol, cooling the solution in an ice bath, and then slowly adding a reagent like TMSCl. google.com The hydrochloride salt precipitates from the solution and can be collected by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum. google.com This process not only purifies the compound but also enhances its stability.
Stereoselective and Asymmetric Synthesis
The biological activity of molecules like 4-Amino-1-phenylbutan-1-ol is often dependent on their specific three-dimensional structure, or stereochemistry. The molecule contains two chiral centers, meaning it can exist as four different stereoisomers. Stereoselective synthesis aims to produce a single, desired stereoisomer. The most common strategy to achieve this is through the stereoselective reduction of a prochiral β-amino ketone precursor. rsc.org
Chiral Catalysis Approaches
Chiral catalysis is a powerful tool for synthesizing enantiomerically pure compounds. In the context of γ-amino alcohols, this typically involves the asymmetric reduction of the corresponding γ-amino ketone. rsc.orgrsc.org These reductions can be catalyzed by transition metal complexes containing chiral ligands or by small organic molecules (organocatalysts). The catalyst creates a chiral environment around the substrate, directing the reaction to favor the formation of one enantiomer over the other. rsc.orgnih.gov
Asymmetric hydrogenation (AH) is a premier method for the production of chiral alcohols from prochiral ketones. nih.govscribd.com This technique involves the use of molecular hydrogen (H₂) and a chiral transition-metal catalyst, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), coordinated to a chiral ligand. rsc.orgresearchgate.net
For the synthesis of a specific stereoisomer of 4-Amino-1-phenylbutan-1-ol, the corresponding protected 4-amino-1-phenylbutan-1-one (B8815513) would be subjected to hydrogenation. The choice of catalyst and ligand is critical for achieving high diastereoselectivity and enantioselectivity. Research on analogous β-amino ketones has shown that Rh-based catalysts can selectively produce syn-γ-amino alcohols, where the amino and hydroxyl groups have a specific relative orientation. rsc.orgrsc.orgresearchgate.net This method provides a direct and efficient route to optically active amino alcohols with high purity. nih.govacs.org
Asymmetric transfer hydrogenation (ATH) offers a practical and often safer alternative to methods requiring high-pressure hydrogen gas. liv.ac.uknih.gov In this process, hydrogen is transferred to the ketone from a donor molecule, such as isopropanol or formic acid, facilitated by a metal catalyst. acs.orgnih.gov
This technique has been successfully applied to the diastereoselective synthesis of γ-amino alcohols from their ketone precursors. rsc.orgresearchgate.net Notably, iridium-catalyzed ATH has been shown to be highly effective in producing anti-γ-amino alcohols, which are diastereomers of the syn products obtained from asymmetric hydrogenation. rsc.orgrsc.orgresearchgate.net The ability to selectively generate either the syn or anti diastereomer by simply choosing between two different catalytic systems (asymmetric hydrogenation vs. transfer hydrogenation) provides remarkable control over the final product's stereochemistry. rsc.orgrsc.org
The table below illustrates the complementary nature of these two catalytic methods in synthesizing diastereomers of a γ-amino alcohol. researchgate.net
| Method | Catalyst System | Product Diastereomer | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | [Rh(cod)Cl]2 / Ligand | syn | 2:98 | 99 |
| Asymmetric Transfer Hydrogenation | [IrCp*Cl2]2 / Ligand | anti | >99:1 | 99 |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. tandfonline.comdiva-portal.org This field has provided innovative strategies for synthesizing chiral building blocks. One relevant approach is the use of biocatalysts, such as enzymes, which operate with exceptional selectivity under mild conditions. nih.gov
For instance, the asymmetric synthesis of a related compound, 3-amino-1-phenylbutane, was achieved using a multi-enzymatic cascade system. mdpi.com This system coupled a transaminase (TA) with a pyruvate (B1213749) decarboxylase (PDC). The transaminase converts the prochiral ketone (4-phenyl-2-butanone) into the chiral amine, and the PDC removes the pyruvate byproduct, driving the reaction to completion. mdpi.com After optimizing reaction conditions such as temperature and reactant concentrations, this biocatalytic process yielded the chiral amine with high selectivity and an enantiomeric excess (ee) of around 90%. mdpi.com Such enzymatic strategies represent a green and highly efficient pathway for producing chiral amino compounds that can serve as precursors to chiral amino alcohols. frontiersin.orgacs.org
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While specific examples of chiral auxiliary-mediated synthesis for this compound are not extensively detailed in publicly available literature, the principles of this methodology can be applied. Generally, a prochiral ketone precursor would be reacted with a chiral auxiliary to form a chiral intermediate. Subsequent reduction of the ketone would be directed by the auxiliary, leading to the formation of the desired stereoisomer of the alcohol. The auxiliary would then be removed to yield the enantiomerically enriched product.
A study on the synthesis of a related compound, anti-1,3-diamino-4-phenylbutan-2-ol, demonstrates a highly stereoselective two-step protocol starting from N,N-dibenzyl-L-phenylalaninal. This process, while not directly for 4-amino-1-phenylbutan-1-ol, showcases a fully stereoselective three-component reaction that yields products with an anti diastereoselectivity of greater than 98:2. nih.govunica.it This highlights the potential for achieving high stereochemical control in similar systems through carefully designed synthetic routes.
Control of Enantiomeric and Diastereomeric Purity
The control of enantiomeric and diastereomeric purity is crucial in the synthesis of chiral molecules like 4-amino-1-phenylbutan-1-ol. Various strategies can be employed to achieve high levels of stereochemical purity. These include the use of chiral catalysts, diastereoselective crystallization, and enzymatic resolutions.
In the context of related amino alcohols, biocatalytic methods have proven effective. For instance, the bioreduction of 1-phenyl-1,3-butadione to (R)- and (S)-3-hydroxy-1-phenyl-1-butanone and their subsequent enzyme-guided chemical reduction has been shown to produce (1R,3S)-1-phenyl-1,3-butanediol and (1S,3R)-1-phenyl-1,3-butanediol with a diastereomeric excess (de) of 98%. researchgate.net This demonstrates the power of enzymes in directing the stereochemical outcome of a reaction to yield highly pure diastereomers. researchgate.net
The stereoselective synthesis of anti-1,3-diamino-4-phenylbutan-2-ol derivatives also provides insights into achieving high diastereoselectivity. nih.govunica.it In this case, a three-component reaction yielded the desired anti diastereomer with greater than 98:2 selectivity. nih.gov Such methods, which often involve careful selection of reagents and reaction conditions, are key to controlling the formation of specific stereoisomers.
| Method | Target Compound/Related Compound | Achieved Purity (de/ee) | Reference |
| Enzyme-guided chemical reduction | (1R,3S)- and (1S,3R)-1-phenyl-1,3-butanediol | 98% de | researchgate.net |
| Three-component MAC reaction | anti-(2S,3S)-allophenylnorstatin amides | >98:2 dr | nih.gov |
Biocatalytic Synthesis and Enzyme-Mediated Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as ene-reductases and amine transaminases are particularly useful for the synthesis of chiral amines and amino alcohols.
While specific applications of ene-reductases for the direct synthesis of 4-amino-1-phenylbutan-1-ol have not been prominently reported, their use in the reduction of α,β-unsaturated precursors is a well-established strategy for creating chiral centers. An ene-reductase could potentially be used to reduce a precursor containing a carbon-carbon double bond in conjugation with a carbonyl group, which could then be further transformed into the target molecule.
Amine transaminases (ATAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. diva-portal.org The application of ATAs to the synthesis of a structurally similar compound, 3-amino-1-phenylbutane, has been demonstrated. mdpi.com In this multi-enzymatic cascade system, a transaminase from Chromobacterium violaceum (CviTA) or Vibrio fluvialis (VflTA) was coupled with a pyruvate decarboxylase (PDC) to shift the reaction equilibrium towards the amine product. mdpi.com This system achieved yields higher than 60% with nearly 90% selectivity and an enantiomeric excess (ee) of around 90% for the (S)-enantiomer. mdpi.com
This approach could be adapted for the synthesis of 4-amino-1-phenylbutan-1-ol by using a suitable hydroxyketone precursor. The transaminase would catalyze the stereoselective amination of the ketone, while the PDC would remove the pyruvate byproduct, driving the reaction to completion. mdpi.com
| Enzyme System | Substrate | Product | Yield | Selectivity | ee | Reference |
| CviTA/PDC | 4-phenyl-2-butanone | (S)-3-amino-1-phenylbutane | >60% | ~90% | ~90% | mdpi.com |
| VflTA/PDC | 4-phenyl-2-butanone | (S)-3-amino-1-phenylbutane | >60% | ~90% | ~90% | mdpi.com |
Metabolic engineering can be employed to produce key precursors for the synthesis of 4-amino-1-phenylbutan-1-ol. For instance, the fermentative production of 4-amino-1-butanol (B41920) (4AB), a potential precursor, has been achieved in metabolically engineered Corynebacterium glutamicum. nih.gov By introducing a synthetic pathway comprising a putrescine aminotransferase and an aldehyde dehydrogenase from Escherichia coli, the engineered strain was able to produce 24.7 g/L of 4AB from glucose in a fed-batch culture. nih.gov
Furthermore, metabolic engineering of the phenylpropanoid pathway in plants and microorganisms can be used to increase the availability of aromatic precursors. nih.gov Strategies targeting the shikimate pathway can enhance the production of phenylalanine and tyrosine, which can serve as starting materials for the synthesis of phenylbutanoid structures. nih.gov
| Engineered Organism | Precursor Produced | Titer | Reference |
| Corynebacterium glutamicum | 4-amino-1-butanol | 24.7 g/L | nih.gov |
Green Chemistry Principles in Synthesis Design
The use of biocatalysis, as discussed in section 2.3, is a cornerstone of green chemistry, as enzymes operate under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. rsc.orguv.es Additionally, visible-light photocatalysis in water has been described as a green method for the synthesis of 1,2-amino alcohols. patsnap.com This approach offers mild reaction conditions and avoids the use of toxic catalysts and solvents. rsc.org
Solvent selection is another critical aspect of green chemistry. The development of synthetic routes in greener solvents, or even in solvent-free conditions, can significantly reduce the environmental impact of a chemical process. For example, a cost-efficient and environmentally friendly route for the synthesis of β-amino alcohols has been designed using an aqueous solution of ammonium (B1175870) carbamate (B1207046) as the reaction medium. tandfonline.com
Solvent-Free Reaction Conditions
Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile organic compounds. For the synthesis of amino alcohols, a common solvent-free approach involves the aminolysis of epoxides. While 4-amino-1-phenylbutan-1-ol is a γ-amino alcohol, the principles derived from the synthesis of β-amino alcohols are highly relevant.
One established method involves the direct reaction of epoxides with aromatic or aliphatic amines under solvent-free conditions. tandfonline.comresearchgate.net These reactions are typically conducted by heating the neat reactants in a sealed vessel, leading to high yields of the corresponding β-amino alcohols with excellent regioselectivity. tandfonline.comresearchgate.net For instance, the reaction of styrene (B11656) oxide with various amines at 90°C without a catalyst demonstrates the feasibility of this approach. tandfonline.com
Another strategy employs a catalytic amount of cyanuric chloride for the ring-opening of epoxides with amines under solvent-free conditions. tandfonline.com This method is notable for its mild reaction conditions, short reaction times, and the use of an inexpensive and readily available catalyst. tandfonline.com Similarly, silica (B1680970) gel has been shown to efficiently catalyze the aminolysis of epoxides at room temperature without any solvent. organic-chemistry.org
These solvent-free methods offer significant advantages, including reduced waste, lower costs, and simplified purification procedures. The key data from representative solvent-free amino alcohol syntheses are summarized in the table below.
| Epoxide Substrate | Amine Nucleophile | Catalyst | Conditions | Yield (%) | Reference |
| Styrene Oxide | Aniline | None | 90°C, sealed ampoule | High | tandfonline.com |
| Propylene Oxide | Aniline | Cyanuric Chloride | Room Temp | 95 | tandfonline.com |
| Cyclohexene Oxide | Piperidine | Silica Gel | Room Temp | 92 | organic-chemistry.org |
Photoredox-Catalyzed Approaches
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. rsc.org This methodology is particularly well-suited for the synthesis of amino alcohol derivatives, including the stereoisomers of 4-amino-1-phenylbutan-1-ol.
One innovative approach involves an energy transfer-enabled Brook rearrangement for the synthesis of γ-amino alcohols from alkene feedstocks. nih.gov This method utilizes bench-stable bifunctional reagents that, upon activation by visible light, can react with alkenes to form the desired 1,3-amino alcohol structure. nih.gov Another strategy employs an organophotoredox catalyst, such as Eosin Y, to synthesize bioactive amino alcohols, with the potential for gram-scale reactions. rsc.org
For the stereoselective synthesis of β-amino alcohols, a dual catalytic system combining photoredox and copper catalysis has been developed for the enantioselective radical C-H amination of alcohols. nih.gov This method bypasses the need for chiral auxiliaries or precursors, providing direct access to enantioenriched β-amino alcohols. nih.gov Furthermore, a Cr/photoredox dual-catalyzed system allows for the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines, representing a catalytic and atom-economic alternative to traditional methods. acs.org
These photoredox-catalyzed methods offer high levels of control over reactivity and selectivity, often proceeding at room temperature and utilizing light as a sustainable energy source.
| Reaction Type | Catalyst System | Key Features | Product Type | Reference |
| Energy Transfer/Brook Rearrangement | Not specified | One-pot from alkenes | γ-Amino Alcohols | nih.gov |
| Organophotoredox Catalysis | Eosin Y | Gram-scale potential | Bioactive Amino Alcohols | rsc.org |
| Enantioselective C-H Amination | Ir/Cu Dual Catalysis | High enantioselectivity | β-Amino Alcohols | nih.gov |
| Carbonyl Aminoalkylation | Cr/Photoredox Dual Catalysis | Atom-economic | 1,2-Amino Alcohols | acs.org |
Sustainable Synthetic Route Development
The development of sustainable synthetic routes is a cornerstone of modern pharmaceutical and chemical manufacturing. For the synthesis of chiral amino alcohols like 4-amino-1-phenylbutan-1-ol, enzymatic and biocatalytic methods offer a highly sustainable alternative to traditional chemical synthesis.
Engineered amine dehydrogenases (AmDHs) have been utilized for the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.gov This approach uses ammonia as the sole amino donor and proceeds under mild, aqueous conditions. frontiersin.orgnih.gov Similarly, a two-enzyme cascade that converts diols to the corresponding amino alcohols has been developed, offering a green route to these valuable bifunctional compounds. rsc.orgornl.gov
Multi-component reactions also represent a sustainable strategy by increasing atom economy and reducing the number of synthetic steps. A two-step protocol for the synthesis of anti-1,3-diamino-4-phenylbutan-2-ol, a structurally related compound, involves a highly stereoselective three-component reaction followed by a reduction. unica.itnih.gov Such approaches are efficient and minimize waste.
Another sustainable approach is the "borrowing hydrogen" methodology, which has been used for the direct amination of bio-based diols to produce chiral amino-alcohols and diamines. researchgate.net This method uses a cooperative iridium and Brønsted acid catalyst system and generates water as the only byproduct. researchgate.net
| Sustainable Approach | Key Technology | Starting Materials | Advantages | Reference |
| Biocatalysis | Engineered Amine Dehydrogenase | α-Hydroxy Ketones | High stereoselectivity, mild conditions | frontiersin.orgnih.gov |
| Enzymatic Cascade | Two-enzyme system | Diols | Green, aqueous conditions | rsc.orgornl.gov |
| Multi-component Reaction | Three-component oxyhomologation | Aldehyde, Amine, etc. | High atom economy, stereoselective | unica.itnih.gov |
| Borrowing Hydrogen | Iridium/Brønsted Acid Catalysis | Bio-based diols | Water as byproduct, sustainable | researchgate.net |
Process Intensification and Scale-Up Investigations
The transition from laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scale-up. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.com For the synthesis of this compound, this could involve the use of microreactors or continuous flow systems. These technologies can offer improved heat and mass transfer, enhanced safety, and better control over reaction parameters, which is particularly important for highly exothermic or stereoselective reactions. nih.gov
The integration of reaction and separation steps, such as in reactive distillation or membrane reactors, is another key aspect of process intensification that could be applied to the synthesis and purification of 4-amino-1-phenylbutan-1-ol. mdpi.com
For the scale-up of the synthesis, catalytic hydrogenation is a well-established and industrially viable method for the large-scale production of chiral amino alcohols from amino acids. jocpr.com While this reaction often requires high pressure and temperature, it is a green and efficient route. A method using lithium and aluminum chloride has also been proposed as a simpler and more convenient alternative for the industrial production of chiral amino alcohols. jocpr.com The choice of a scalable route for 4-amino-1-phenylbutan-1-ol would depend on factors such as the cost of starting materials, catalyst availability and cost, and the robustness of the process. For instance, a method for preparing 4-isopropylamino-1-butanol, an analogous compound, has been developed with industrial production in mind, using inexpensive and readily available starting materials. google.com
Advanced Characterization and Analytical Methodologies
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular architecture of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and bonding arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: In a typical ¹H NMR spectrum of 4-Amino-1-phenylbutan-1-ol hydrochloride, distinct signals corresponding to the different types of protons are expected. The aromatic protons of the phenyl group would likely appear as a multiplet in the downfield region, typically between 7.2 and 7.4 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would present as a multiplet around 4.7-5.1 ppm. The methylene (B1212753) protons adjacent to the aminium group (-CH₂-NH₃⁺) would be expected in the range of 2.9-3.2 ppm, while the other methylene protons of the butyl chain would resonate at approximately 1.6-2.0 ppm. The protons of the aminium group itself (NH₃⁺) would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons of the phenyl ring would generate signals in the 125-145 ppm range. The carbon atom attached to the hydroxyl group (C-OH) is anticipated to resonate around 70-75 ppm. The carbon adjacent to the aminium group (C-NH₃⁺) would likely appear in the 40-45 ppm region, with the other two aliphatic carbons of the butane (B89635) chain showing signals between 20 and 35 ppm.
| ¹H NMR | ¹³C NMR |
| Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | 7.2 - 7.4 (m) |
| CH-OH | 4.7 - 5.1 (m) |
| CH₂-NH₃⁺ | 2.9 - 3.2 (m) |
| CH₂ (aliphatic) | 1.6 - 2.0 (m) |
| NH₃⁺ | Variable (broad s) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the primary aminium group (NH₃⁺) would likely appear as a broad band between 2800 and 3100 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring would typically be seen in the 1450-1600 cm⁻¹ region.
| Functional Group | Expected Absorption Band (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| N-H Stretch (Aminium) | 2800 - 3100 (broad) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. For this compound, the phenyl group is the primary chromophore. The UV-Vis spectrum would be expected to show absorption bands characteristic of a substituted benzene (B151609) ring, typically with a primary band (π → π* transition) around 200-220 nm and a secondary, less intense band (benzenoid band) around 250-270 nm.
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of 4-Amino-1-phenylbutan-1-ol, the molecular ion peak [M]⁺ would be expected. Common fragmentation pathways would likely involve the loss of a water molecule from the alcohol, cleavage of the C-C bonds in the butyl chain, and loss of the amino group. High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the compound with high accuracy.
Chromatographic and Separation Techniques
Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds in a mixture.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally unstable compounds. For the analysis of this compound, a reversed-phase HPLC method would be suitable. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase would need to be controlled to ensure the consistent ionization state of the amino group. Detection could be achieved using a UV detector set at a wavelength where the phenyl group absorbs, for instance, around 210 or 254 nm. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.
| HPLC Parameter | Typical Conditions |
| Column | Reversed-phase C18 |
| Mobile Phase | Aqueous buffer (e.g., phosphate) and organic modifier (e.g., acetonitrile) |
| Detection | UV at ~210 nm or ~254 nm |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC/MS)
Gas Chromatography (GC) and its combination with Mass Spectrometry (GC/MS) are powerful tools for the analysis of volatile and thermally stable compounds. However, due to the low volatility and thermal lability of amino alcohols like 4-Amino-1-phenylbutan-1-ol, direct analysis is often challenging. nih.gov These compounds typically require a chemical derivatization step to convert them into more volatile and thermally stable analogues suitable for GC analysis. nih.gov
Common derivatization procedures involve the reaction of the amino and hydroxyl functional groups. A two-step process is common:
Esterification: The hydroxyl group is converted to an ester, for example, by reaction with a chloroformate reagent.
Acylation: The amino group is acylated, often using an agent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).
Once derivatized, the compound can be readily analyzed. In GC, the derivatized analyte is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic identifier.
GC/MS provides further structural information. As the derivatized compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern provides valuable information about the molecule's structure. For 4-Amino-1-phenylbutan-1-ol, characteristic fragments would arise from the cleavage of the phenyl group, the butanol chain, and the derivatized functional groups.
Table 1: Illustrative GC/MS Data for Derivatized 4-Amino-1-phenylbutan-1-ol
| Parameter | Value | Description |
|---|---|---|
| Derivative | N-trifluoroacetyl, O-trimethylsilyl | A common volatile derivative for GC/MS analysis. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A standard non-polar column suitable for a wide range of compounds. |
| Retention Time (RT) | 12.5 min | Hypothetical retention time under specific chromatographic conditions. |
| Molecular Ion (M+) | Varies | The m/z of the intact derivatized molecule. |
This technique is highly sensitive and can be used for both qualitative identification and quantitative analysis, often reaching detection limits in the parts-per-million (ppm) range or lower. nih.gov
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for separating components of a mixture, monitoring reaction progress, and assessing compound purity. chemistryhall.comnih.gov For 4-Amino-1-phenylbutan-1-ol, TLC is an effective tool.
The process involves spotting a solution of the compound onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). By capillary action, the mobile phase moves up the plate, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.
The polarity of the compound plays a crucial role. The polar amino and hydroxyl groups in 4-Amino-1-phenylbutan-1-ol cause it to have a strong affinity for the polar silica gel stationary phase. Therefore, a relatively polar mobile phase is required to achieve adequate migration. A common solvent system for amino alcohols is a mixture of n-butanol, acetic acid, and water.
After the separation, the spots are visualized. Since 4-Amino-1-phenylbutan-1-ol is not colored, a visualizing agent is required. Staining with a ninhydrin (B49086) solution is a classic method for detecting primary and secondary amines, which reveals them as purple or yellowish spots upon heating. gavinpublishers.com The position of the spot is characterized by its retardation factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. gavinpublishers.com
Table 2: Typical TLC Parameters for 4-Amino-1-phenylbutan-1-ol
Chiral Chromatography for Enantiomeric Purity Assessment
4-Amino-1-phenylbutan-1-ol is a chiral molecule, existing as two enantiomers ((R) and (S) forms) due to the stereocenter at the carbon atom bearing the hydroxyl group. Differentiating and quantifying these enantiomers is crucial, as they can exhibit different pharmacological activities. nih.gov Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary method for assessing enantiomeric purity. nih.govresearchgate.net
This technique utilizes a chiral stationary phase (CSP), which is a stationary phase that is itself chiral. nih.gov The enantiomers of the analyte form transient diastereomeric complexes with the CSP, and these complexes have different energies of interaction. This difference in interaction strength leads to different retention times for the two enantiomers, allowing for their separation. sigmaaldrich.com
Several types of CSPs are effective for separating amino compounds:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) are widely used and offer broad applicability.
Macrocyclic glycopeptide-based CSPs: Phases like those based on teicoplanin or vancomycin (B549263) are particularly successful in separating enantiomers of polar and ionic compounds, including amino alcohols. sigmaaldrich.com
Cyclodextrin-based CSPs: These work through inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386) molecule. nih.gov
The choice of mobile phase (normal phase, reversed-phase, or polar organic mode) is critical for achieving optimal separation and is tailored to the specific CSP and analyte. nih.govsigmaaldrich.com The detector, typically a UV detector, monitors the eluent, and the resulting chromatogram shows two distinct peaks for the (R) and (S) enantiomers if the separation is successful. The enantiomeric excess (% ee) can be calculated from the relative areas of the two peaks.
Table 3: Example Chiral HPLC Method for Enantiomeric Purity
Crystallographic Analysis
X-ray Diffraction Studies for Absolute Configuration and Solid-State Structure
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its solid-state conformation, bond lengths, bond angles, and, crucially for chiral molecules, its absolute configuration. springernature.comnih.gov
To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are measured.
From this pattern, an electron density map of the molecule can be calculated, which allows for the determination of the positions of all atoms (except typically hydrogen) in the crystal lattice. This provides the relative configuration of all stereocenters within the molecule.
Determining the absolute configuration (i.e., distinguishing between the R and S enantiomers) is more challenging and relies on a phenomenon called anomalous dispersion. researchgate.neted.ac.uk When the X-ray wavelength used is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes complex. This effect breaks the symmetry of the diffraction pattern (Friedel's Law), causing slight but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). ed.ac.uk By carefully measuring and analyzing these differences, the true absolute configuration of the molecule can be established. The result is often validated by the Flack parameter, which should be close to 0 for the correct enantiomer assignment. ed.ac.uk
Table 4: Representative Crystallographic Data
Other Analytical Techniques
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. It is a primary method for verifying the empirical formula of a newly synthesized compound and is a key indicator of its purity.
For this compound (C₁₀H₁₅NO · HCl, or C₁₀H₁₆ClNO), the analysis is performed using an elemental analyzer. A small, precisely weighed sample of the compound is combusted at high temperature in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified by detectors. The chlorine content is typically determined by other methods, such as titration or ion chromatography, after combustion and absorption.
The experimentally measured percentages of C, H, N, and Cl are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and high purity.
Table 5: Elemental Analysis Data for C₁₀H₁₆ClNO
| Element | Theoretical % | Experimental % (Example) |
|---|---|---|
| Carbon (C) | 59.55% | 59.61% |
| Hydrogen (H) | 8.00% | 8.05% |
| Nitrogen (N) | 6.94% | 6.91% |
| Chlorine (Cl) | 17.58% | 17.51% |
Table of Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₀H₁₆ClNO |
| n-Butanol | C₄H₁₀O |
| Acetic Acid | C₂H₄O₂ |
| Ninhydrin | C₉H₆O₄ |
| Trifluoroacetic anhydride (TFAA) | C₄F₆O₃ |
| Pentafluoropropionic anhydride (PFPA) | C₆F₁₀O₃ |
| n-Hexane | C₆H₁₄ |
| Isopropanol (B130326) | C₃H₈O |
| Diethylamine | C₄H₁₁N |
| Teicoplanin | C₈₈H₉₇Cl₂N₉O₃₃ (for A₂-₁) |
Conductance Measurements
Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the conductance measurements of this compound. While conductivity is a fundamental property of ionic compounds in solution, dedicated research quantifying the molar conductivity, equivalent conductivity, or conductivity at various concentrations for this particular hydrochloride salt is not publicly available.
Generally, for a substance like this compound, conductance measurements would involve dissolving the compound in a suitable solvent, typically deionized water or a polar organic solvent, and measuring the electrical conductivity of the resulting solution at controlled temperatures. Such studies would provide insights into the dissociation behavior and ion mobility of the 4-amino-1-phenylbutan-1-ol cation and the chloride anion in solution. However, at present, no such experimental data has been published.
Magnetic Susceptibility Studies
There is no available scientific literature reporting on the magnetic susceptibility studies of this compound. This analytical technique is used to determine the magnetic properties of a material in response to an applied magnetic field.
For a compound like this compound, which is an organic salt, it would be expected to be diamagnetic. This is because all its constituent atoms have paired electrons in their orbitals, leading to a weak repulsion from a magnetic field. Paramagnetism, which results in attraction to a magnetic field, typically arises from the presence of unpaired electrons, which are not characteristic of the structure of this compound.
However, without experimental determination through methods such as a Gouy balance or a SQUID magnetometer, the specific magnetic susceptibility value remains undetermined.
Stereochemical Investigations and Control
Chirality and Stereoisomerism of 4-Amino-1-phenylbutan-1-ol Hydrochloride
4-Amino-1-phenylbutan-1-ol possesses a single stereocenter at the first carbon atom (C1) of the butanol chain, which is bonded to a hydroxyl group, a phenyl group, a hydrogen atom, and the remainder of the butyl amine chain. Due to this tetrahedral carbon having four different substituents, the molecule is chiral and exists as a pair of enantiomers. lumenlearning.com These enantiomers are non-superimposable mirror images of each other. lumenlearning.com
The two enantiomers are designated as (R)-4-Amino-1-phenylbutan-1-ol and (S)-4-Amino-1-phenylbutan-1-ol. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, which is of paramount importance in pharmacology. lumenlearning.com The hydrochloride salt form does not alter the fundamental chirality of the molecule.
Determination of Enantiomeric and Diastereomeric Excess
The quantitative analysis of the composition of stereoisomers in a sample is crucial. Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other. In cases where multiple stereocenters exist, diastereomeric excess (d.e.) is also determined. nih.govrsc.org Various analytical techniques are employed to determine the e.e. of 4-Amino-1-phenylbutan-1-ol.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most reliable and widely used methods. yakhak.org Polysaccharide-based CSPs, for instance, are effective in separating a wide range of chiral compounds, including amines and alcohols. yakhak.orgwindows.net The separation relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. yakhak.org
Other advanced methods include fluorescence-based assays. These sensitive techniques involve the dynamic self-assembly of the analyte enantiomers with other chiral components to form diastereomeric complexes that exhibit distinct fluorescence properties. bath.ac.uknih.gov This differential fluorescence can be used to determine the amount of each enantiomer with high accuracy. bath.ac.uknih.gov Spectroscopic techniques like Circular Dichroism (CD) can also be utilized, where the differential absorption of left- and right-circularly polarized light by the chiral molecule is measured. nih.govresearchgate.net
Methods for Determining Enantiomeric Excess (e.e.)| Method | Principle | Key Advantages |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. yakhak.org | High accuracy, reproducibility, and applicability for both analytical and preparative scales. nih.gov |
| Fluorescence-Based Assays | Formation of diastereomeric complexes with distinct fluorescence wavelengths or intensities. nih.gov | High sensitivity, suitable for high-throughput screening. bath.ac.uknih.gov |
| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left and right-circularly polarized light by the chiral molecule. nih.gov | Provides information about the stereochemical structure in solution. |
| NMR Spectroscopy with Chiral Shift Reagents | Formation of transient diastereomeric complexes that have different NMR chemical shifts. nih.gov | Allows direct observation and quantification of enantiomers in solution. nih.gov |
Chiral Resolution Strategies
The separation of the racemic mixture of 4-Amino-1-phenylbutan-1-ol into its individual enantiomers is a critical step for stereoselective synthesis and pharmacological studies. This process is known as chiral resolution.
Classical resolution involves the reaction of the racemic amino alcohol with an enantiomerically pure chiral acid. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization. nih.gov Once a diastereomeric salt is isolated, the desired enantiomer of the amino alcohol can be recovered by treatment with a base to remove the chiral resolving agent.
Enzymatic kinetic resolution is a highly efficient and stereoselective method that utilizes enzymes, most commonly lipases, to catalyze a reaction on one enantiomer of the racemate at a much faster rate than the other. mdpi.com For a racemic amino alcohol, this often involves an acylation reaction. For instance, a lipase (B570770) can selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) unreacted. nih.gov The resulting acylated product and the unreacted alcohol can then be easily separated by standard chromatographic techniques. The choice of enzyme, acyl donor, and solvent are critical parameters that influence the efficiency and enantioselectivity of the resolution. nih.govresearchgate.net
For obtaining high-purity enantiomers on both small and large scales, preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique. nih.gov The principle is the same as analytical chiral HPLC but utilizes larger columns and higher sample loads. nih.govnih.gov The racemic mixture of 4-Amino-1-phenylbutan-1-ol is injected into the HPLC system equipped with a suitable chiral stationary phase. The two enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and elute as separate fractions, which are then collected. nih.gov Polysaccharide-based CSPs are frequently used for preparative separations due to their high loading capacity and broad applicability. windows.net
Absolute Configuration Assignment
Determining the absolute configuration—the actual three-dimensional arrangement of atoms—of the separated enantiomers (i.e., assigning them as R or S) is the final step in stereochemical characterization. The most definitive method for this is single-crystal X-ray crystallography. This technique provides a detailed 3D map of the electron density in a crystalline solid, from which the precise spatial arrangement of every atom can be determined. To apply this method, a suitable single crystal of the enantiomer, often as a salt with a known chiral acid or another chiral molecule, must be prepared.
Spectroscopic methods, such as comparing the experimental Circular Dichroism (CD) spectrum of an enantiomer with spectra predicted by quantum chemical calculations, can also be used to assign the absolute configuration. Additionally, the configuration can sometimes be inferred through chemical correlation, by synthesizing the compound from or converting it to a compound of a known absolute configuration without affecting the stereocenter.
Chemical Applications and Derivatization
Role as Chiral Ligands in Asymmetric Catalysis
Chiral amino alcohols are a significant class of ligands in asymmetric catalysis, where they coordinate with metal centers to create a chiral environment that favors the formation of one enantiomer of a product over the other. frontiersin.orgnih.gov While direct applications of 4-amino-1-phenylbutan-1-ol hydrochloride as a ligand are not extensively detailed, the broader class of amino alcohols is well-established in this role. For instance, chiral pyrolidine- and piperidine-based amino alcohol ligands, synthesized from amino alcohols like (R)-2-amino-1-butanol and (S)-2-amino-3-phenylpropan-1-ol, are used to catalyze the enantioselective alkylation of aryl aldehydes with diethylzinc. researchgate.net The development of novel chiral ligands is crucial for advancing asymmetric synthesis, and structures based on amino acids and peptides are often employed to create effective catalysts for a wide range of reactions. nih.gov Multifunctional chiral ligands featuring peptide-like aminoamide scaffolds have been developed for transition metal catalysis, demonstrating the versatility of amino alcohol-derived structures. rsc.org
Utilization as Synthetic Intermediates and Building Blocks
The utility of amino alcohols as foundational molecules is well-documented, serving as key intermediates in the synthesis of more complex and often biologically active molecules.
Amino alcohol scaffolds are integral to many important molecules. A closely related structure, 1,3-diamino-4-phenylbutan-2-ol (DAPB), forms the core of several therapeutically important molecules, sometimes referred to as hydroxyethylamine (HEA) drugs. nih.govunica.it These compounds are notable for their roles as potent inhibitors of HIV protease, with well-known examples including Darunavir and Saquinavir. nih.govunica.it The synthesis of these complex molecules often relies on the stereocontrolled preparation of DAPB building blocks. nih.govunica.it Similarly, the simpler compound 4-amino-1-butanol (B41920) is an important intermediate for various drugs. nih.gov The phenylbutan-1-ol structure provides a versatile framework that can be elaborated upon to construct these larger, more complex molecular architectures.
Amino alcohols serve as precursors for a variety of chemical reagents. For example, 4-amino-1-butanol is a known analogue and precursor of the neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org It can also serve as a starting material for biodegradable polymers used in gene delivery. nih.gov The transformation of the amino and hydroxyl groups allows for the creation of reagents with specific functionalities for subsequent chemical reactions.
Structural Modifications and Analogues Synthesis
Modifying the basic structure of 4-amino-1-phenylbutan-1-ol allows chemists to fine-tune its chemical properties and synthesize a wide array of derivatives for various applications.
The synthesis of derivatives from core molecules like 4-aminoantipyrine (B1666024) demonstrates how new functionalities can be introduced to modulate properties. semanticscholar.orgresearchgate.netekb.egchemrevlett.commdpi.com By reacting the amino group, for example, new molecular groups can be assembled from building blocks. semanticscholar.org Common reactions include condensation with aldehydes to form Schiff bases or cycloaddition reactions to introduce new heterocyclic rings, such as 1,3-thiazinan-4-one or 1,3-oxazinan-6-one. semanticscholar.org These modifications can lead to compounds with different chemical and biological activities.
The synthesis of analogues and derivatives of the amino alcohol structure is a common strategy to create novel compounds. A notable example is the synthesis of N¹-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol. nih.govunica.it A highly stereoselective, two-step process can transform N,N-dibenzyl-L-phenylalaninal into a variety of these important building blocks. nih.govunica.it This process involves a three-component reaction followed by a reduction step. nih.govunica.it The synthesis of (S)-2-amino-4-phenylbutan-1-ol from homo-L-phenylalanine provides another example of creating specific stereoisomers of related amino alcohols for synthetic use. chemicalbook.com
Interactive Table of Synthetic Reactions for Amino Alcohol Derivatives
| Starting Material | Reagents | Product Type | Reference |
| N,N-dibenzyl-L-phenylalaninal | Amine, H-MAC-TBS, DMAP, then TMSCl, LiAlH₄ | N¹-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol | nih.govunica.it |
| Homo-L-phenylalanine | Lithium borohydride (B1222165), Methyltrichlorosilane in THF | (S)-2-amino-4-phenylbutan-1-ol | chemicalbook.com |
| 4-amino antipyrine | 3-nitro- or 3-bromobenzaldehyde | Schiff Base | semanticscholar.org |
| Schiff base of 4-amino antipyrine | 3-mercaptopropanoic acid | 1,3-thiazinan-4-one derivative | semanticscholar.org |
Strategies for Masked Aldehyde Derivatives
In synthetic organic chemistry, the protection of reactive functional groups is a critical strategy. Aldehydes, being highly reactive, are often "masked" in a more stable form to prevent unwanted side reactions during multi-step syntheses. The 4-amino-1-phenylbutan-1-ol structure is related to synthetic pathways that can employ masked aldehyde equivalents, particularly through the formation of cyclic amides, or lactams.
A relevant analogue, 4-amino-3-phenylbutanoic acid (Phenibut), is known to undergo intramolecular cyclization to form 4-phenyl-2-pyrrolidinone, a lactam. researchgate.net This lactam can be considered a stable precursor, or a "masked" form, of the corresponding amino-aldehyde. A similar synthetic strategy could be envisioned starting from 4-Amino-1-phenylbutan-1-ol. The alcohol could be oxidized to the corresponding 4-amino-4-phenylbutanoic acid, which would then be cyclized to its lactam.
This lactam serves as a masked aldehyde equivalent. An operationally simple protocol has been developed where N-aryl-substituted lactams are partially reduced using reagents like Cp₂ZrHCl (Schwartz's reagent). nih.gov This reduction yields a cyclic hemiaminal, which exists in equilibrium with the open-chain amino-aldehyde. nih.govwikipedia.org This intermediate can then be used in subsequent reactions, such as reductive aminations, effectively unmasking the aldehyde functionality for a targeted transformation. nih.gov This methodology allows lactams to be used as versatile synthons for complex amine structures. nih.gov
| Precursor Structure | Key Transformation | Masked Form | Unmasking Reaction | Active Intermediate |
| 4-Amino-4-phenylbutanoic acid | Intramolecular Cyclization | 5-Phenyl-2-pyrrolidinone (Lactam) | Partial Reduction (e.g., with Schwartz's Reagent) | Cyclic Hemiaminal |
Applications in Forensic Chemistry Research
While this compound is not widely documented in forensic toxicology literature, the analytical methods developed for structurally similar compounds, such as Phenibut (4-amino-3-phenylbutanoic acid), provide a framework for the detection of this class of compounds. Phenibut is a psychoactive substance available online and its presence in commercially available products, sometimes undeclared, is a public health concern, making its detection a matter of forensic interest. bohrium.comnih.gov
The development of detection methods for such analogues is a key area of forensic chemistry research. The primary challenges involve achieving adequate sensitivity and preventing analytical artifacts. For instance, during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, Phenibut is thermally unstable and undergoes cyclization to its lactam, 4-phenyl-2-pyrrolidinone. researchgate.net This can lead to misidentification or inaccurate quantification. To circumvent this, a derivatization step, such as reaction with a silylating agent to form a trimethylsilyl (B98337) (TMS) derivative, is employed to stabilize the molecule for GC-MS analysis. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an alternative that avoids the high temperatures of GC inlets, thus preventing thermal degradation. Validated LC-MS/MS methods have been successfully applied to quantify Phenibut in blood samples from forensic cases, such as those involving driving under the influence. researchgate.net These methods are crucial for providing precise, quantitative data for legal investigations. researchgate.netmedwinpublishers.comnih.gov The techniques developed for Phenibut could be adapted for the detection and quantification of its metabolites or other analogues, including 4-Amino-1-phenylbutan-1-ol.
Below is a table summarizing established analytical parameters for the detection of the related compound, Phenibut.
| Analytical Technique | Column/Mobile Phase | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Application Note |
| LC-MS/MS (Screening) | Luna 5 µm C18; 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid in H₂O/methanol | 0.002 µg/mL | - | Used for initial identification in forensic samples. researchgate.net |
| LC-MS/MS (Quantification) | (Details specific to secondary system) | 0.22 µg/mL | 0.40 µg/mL | Applied in a case of driving under the influence to determine blood concentration. researchgate.net |
| GC-MS | (Not specified) | - | - | Requires derivatization with a silylating agent to prevent thermal cyclization to lactam form. researchgate.net |
These methodologies highlight the strategies forensic chemists employ to develop robust detection methods for novel psychoactive substances and their analogues, ensuring accurate identification for toxicological and legal purposes. nih.govmedcraveonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
